GTS-21 dihydrochloride

説明

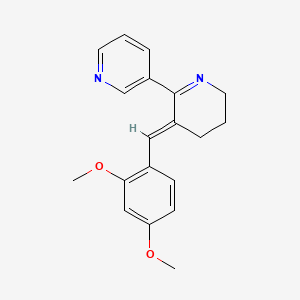

Structure

3D Structure

特性

IUPAC Name |

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,11-13H,4-5,10H2,1-2H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYWXZCFYPVCNQ-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027513 |

Source

|

| Record name | GTS-21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148372-04-7 |

Source

|

| Record name | (3E)-3-[(2,4-Dimethoxyphenyl)methylene]-3,4,5,6-tetrahydro-2,3′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148372-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GTS-21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148372047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GTS-21 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GTS-21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GTS-21 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S399XDN2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GTS-21 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GTS-21 dihydrochloride, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), has garnered significant scientific interest for its therapeutic potential in a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the core mechanism of action of GTS-21, detailing its molecular interactions, downstream signaling cascades, and pharmacological effects. Through a synthesis of preclinical and in vitro data, this document elucidates the multifaceted roles of GTS-21 in modulating neuronal and immune functions, with a focus on its anti-inflammatory and neuroprotective properties. Quantitative pharmacological data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Core Pharmacological Profile

GTS-21, also known as DMXB-A, is a derivative of the natural product anabaseine.[1] It acts as a partial agonist at the α7-nAChR, a ligand-gated ion channel highly expressed in the central nervous system and on immune cells.[1][2] While it also binds to the α4β2 nAChR subtype, it primarily activates the α7 receptor.[1] This selective agonism is the cornerstone of its therapeutic effects.

Receptor Binding and Activation

GTS-21 binds to the α7-nAChR, inducing a conformational change that opens the ion channel, leading to an influx of cations, primarily Ca2+.[2] This influx triggers a cascade of intracellular signaling events. It is important to note that GTS-21 exhibits species-specific differences in its efficacy, being more potent and efficacious at rat α7-nAChRs compared to human receptors.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of GTS-21 binding and efficacy at various receptors.

| Receptor Subtype | Species | Parameter | Value | Reference |

| α7-nAChR | Human | Ki | 2000 nM | [2] |

| α7-nAChR | Rat | Ki | 650 nM | [2] |

| α7-nAChR | Human (Xenopus oocytes) | EC50 | 11 µM | [2] |

| α7-nAChR | Rat (Xenopus oocytes) | EC50 | 5.2 µM | [2] |

| α7-nAChR | Human (Xenopus oocytes) | Emax | 9% | [2] |

| α7-nAChR | Rat (Xenopus oocytes) | Emax | 32% | [2] |

| α4β2-nAChR | Human | Ki | 20 nM | [2] |

| α4β2-nAChR | Rat | Ki | 19 nM | [2] |

| 5-HT3A Receptor | - | IC50 | 3.1 µM | [4] |

Table 1: Receptor Binding Affinities (Ki) and Efficacy (EC50, Emax) of GTS-21.

Core Signaling Pathways

The therapeutic effects of GTS-21 are mediated through the modulation of several key intracellular signaling pathways. These pathways are integral to its anti-inflammatory and neuroprotective actions.

The Cholinergic Anti-Inflammatory Pathway

A primary mechanism of GTS-21's anti-inflammatory effects is through the activation of the cholinergic anti-inflammatory pathway. This involves the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.

In inflammatory conditions, the activation of Toll-like receptors (TLRs) by pathogens or damage-associated molecular patterns triggers a signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt). This leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. GTS-21, through α7-nAChR activation, has been shown to inhibit the phosphorylation of Akt, thereby preventing the subsequent activation and nuclear translocation of NF-κB.[5][6] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. GTS-21 inhibits pro-inflammatory cytokine release independent of the Toll-like receptor stimulated via a transcriptional mechanism involving JAK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. novamedline.com [novamedline.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

GTS-21 Dihydrochloride: A Selective α7 Nicotinic Acetylcholine Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GTS-21 dihydrochloride (B599025), also known as DMXB-A, is a synthetic derivative of the natural marine toxin anabaseine. It has garnered significant attention in the scientific community as a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] This receptor subtype is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cerebral cortex, as well as on immune cells. The unique pharmacological profile of GTS-21, coupled with its ability to cross the blood-brain barrier, has positioned it as a promising therapeutic candidate for a range of central nervous system (CNS) disorders and inflammatory conditions. This guide provides a comprehensive technical overview of GTS-21, including its mechanism of action, key experimental data, detailed methodologies, and an exploration of the signaling pathways it modulates.

Pharmacological Profile and Quantitative Data

GTS-21 exhibits a complex interaction with nicotinic receptors, acting as a partial agonist at α7 nAChRs while also displaying antagonist activity at other nAChR subtypes and the 5-HT3A receptor. Its binding affinity and functional potency have been characterized in various in vitro systems.

| Receptor Subtype | Parameter | Value | Species | Reference |

| α7 nAChR | Ki | ~2000 nM | Human | [1] |

| Ki | ~650 nM | Rat | [1] | |

| α4β2 nAChR | Ki | 20 nM | Human | [3] |

| Ki | 19 nM | Rat | [1] | |

| 5-HT3A Receptor | IC50 | 3.1 µM | Not Specified | |

| Dopamine (B1211576) Release (Striatum) | EC50 | 10 ± 2 µM | Rat | [3] |

Table 1: Binding Affinities (Ki) and Functional Activities (IC50, EC50) of GTS-21 at various receptors.

Mechanism of Action and Signaling Pathways

GTS-21 exerts its effects primarily through the activation of α7 nAChRs. This activation leads to the modulation of several downstream signaling cascades, underpinning its neuroprotective and anti-inflammatory properties.

Anti-Inflammatory Signaling

The anti-inflammatory effects of GTS-21 are largely attributed to its ability to suppress the production of pro-inflammatory cytokines. This is achieved through the modulation of key inflammatory signaling pathways:

-

NF-κB Pathway: GTS-21 has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[4] In models of inflammation, GTS-21 prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

-

JAK2-STAT3 Pathway: Activation of α7 nAChR by GTS-21 can lead to the phosphorylation and activation of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is implicated in both pro- and anti-inflammatory responses, and its modulation by GTS-21 contributes to the overall attenuation of inflammation.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another target of GTS-21. Inhibition of this pathway by GTS-21 has been observed in microglia, contributing to its anti-inflammatory effects.[4]

Neuroprotective Signaling

GTS-21 has demonstrated neuroprotective effects in various models of neuronal injury and neurodegeneration. These effects are mediated by signaling pathways that promote cell survival and combat oxidative stress:

-

Nrf2/HO-1 Pathway: GTS-21 can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1). This pathway plays a crucial role in the cellular antioxidant response, thereby protecting neurons from oxidative damage.

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. GTS-21 has been shown to upregulate AMPK signaling, which can contribute to its neuroprotective effects.[4]

-

CREB Pathway: cAMP response element-binding protein (CREB) is a transcription factor involved in neuronal plasticity and survival. Upregulation of CREB signaling by GTS-21 is another mechanism contributing to its neuroprotective profile.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of GTS-21.

In Vitro Assays

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of GTS-21 for specific receptor subtypes.

-

Methodology: Crude membranes from cells expressing the target receptor (e.g., human α7 or α4β2 nAChRs) are incubated with a radiolabeled ligand (e.g., [³H]-MLA for α7 nAChR) in the presence of varying concentrations of GTS-21. The amount of bound radioactivity is measured, and Ki values are calculated using competitive binding analysis.

-

-

Electrophysiological Recordings (Two-Electrode Voltage Clamp):

-

Objective: To characterize the functional activity (agonist/antagonist) and potency (EC50/IC50) of GTS-21.

-

Methodology: Xenopus oocytes are injected with cRNA encoding the subunits of the target receptor. The oocytes are then voltage-clamped, and the currents evoked by the application of acetylcholine (ACh) or GTS-21 are recorded. To assess antagonist activity, GTS-21 is co-applied with ACh.

-

-

Cell-Based Functional Assays (FLIPR):

-

Objective: High-throughput screening of GTS-21's agonist or positive allosteric modulator (PAM) activity.

-

Methodology: Cells expressing the receptor of interest (e.g., GH4C1 cells expressing rat α7 nAChR) are loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium levels upon application of GTS-21 (alone or with an agonist) are measured using a Fluorometric Imaging Plate Reader (FLIPR).[5]

-

In Vivo Models

-

LPS-Induced Neuroinflammation Mouse Model:

-

Objective: To evaluate the anti-inflammatory effects of GTS-21 in a model of systemic inflammation-induced neuroinflammation.

-

Methodology: Mice are administered lipopolysaccharide (LPS) intraperitoneally (i.p.) to induce a systemic inflammatory response. GTS-21 is administered prior to or following the LPS challenge. Endpoints include the measurement of pro-inflammatory cytokines in the brain and periphery, assessment of microglial activation via immunohistochemistry, and behavioral analyses.[6][7]

-

-

MPTP Mouse Model of Parkinson's Disease:

-

Objective: To assess the neuroprotective effects of GTS-21 in a model of dopaminergic neurodegeneration.

-

Methodology: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice to induce selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[8][9][10][11] GTS-21 is administered before, during, or after MPTP treatment. Outcomes are assessed through behavioral tests (e.g., rotarod, open field) and post-mortem analysis of dopaminergic neuron survival and striatal dopamine levels.[4]

-

-

Cisplatin-Induced Acute Kidney Injury Model:

-

Objective: To investigate the protective effects of GTS-21 against chemotherapy-induced nephrotoxicity.

-

Methodology: The chemotherapeutic agent cisplatin (B142131) is administered to mice, leading to acute kidney injury.[12] GTS-21 is given as a pretreatment. Renal function is assessed by measuring blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels. Kidney tissue is analyzed for markers of inflammation, oxidative stress, and apoptosis.[13][14][15][16]

-

Clinical Development and Future Directions

GTS-21 has undergone several clinical trials for various indications, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[1] Phase I studies in healthy volunteers demonstrated that GTS-21 is well-tolerated.[17] While some Phase II trials showed modest or inconclusive results regarding cognitive enhancement, there were indications of potential benefits for negative symptoms in schizophrenia.[1]

The complex pharmacology of GTS-21, including its off-target effects and the potential role of its active metabolites, such as 4-OH-GTS-21, requires further investigation.[18][19][20] Future research should focus on elucidating the precise molecular mechanisms underlying its therapeutic effects and identifying patient populations most likely to benefit from treatment. The development of more selective α7 nAChR agonists and positive allosteric modulators continues to be an active area of research, with the goal of harnessing the therapeutic potential of this receptor system while minimizing off-target effects.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. GTS-21, a mixed nicotinic receptor agonist/antagonist, does not affect the nicotine cue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of the novel neuronal nicotinic acetylcholine receptor ligand GTS-21 in vitro and in vivo. | University of Kentucky College of Arts & Sciences [europe.as.uky.edu]

- 4. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. imrpress.com [imrpress.com]

- 12. Acute Kidney Injury Model Induced by Cisplatin in Adult Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of the cholinergic anti-inflammatory pathway by GTS-21 attenuates cisplatin-induced acute kidney injury in mice | PLOS One [journals.plos.org]

- 14. Activation of the cholinergic anti-inflammatory pathway by GTS-21 attenuates cisplatin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the cholinergic anti-inflammatory pathway by GTS-21 attenuates cisplatin-induced acute kidney injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to GTS-21 Dihydrochloride for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

GTS-21 dihydrochloride (B599025), also known as DMXB-A, is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) that has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] This technical guide provides a comprehensive overview of GTS-21, consolidating key preclinical and clinical data, outlining experimental protocols, and visualizing its mechanism of action. The information presented is intended to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

GTS-21 is a synthetic derivative of the natural toxin anabaseine.[3] Its primary mechanism of action is the selective activation of α7-nAChRs, which are ligand-gated ion channels highly permeable to calcium and widely expressed in brain regions critical for cognition, including the hippocampus and cerebral cortex.[3] Beyond its pro-cognitive effects, GTS-21 has demonstrated significant anti-inflammatory properties, primarily through the cholinergic anti-inflammatory pathway.[4][5] This dual action makes it a compound of considerable interest for neurodegenerative and neuroinflammatory conditions.

Mechanism of Action

GTS-21 acts as a partial agonist at α7-nAChRs.[2] Upon binding, it induces a conformational change in the receptor, leading to channel opening and an influx of calcium ions. This influx triggers a cascade of downstream signaling events. Notably, GTS-21 also exhibits antagonist activity at α4β2 nicotinic receptors and 5-HT3 receptors at higher concentrations.[2]

Signaling Pathways

The cognitive and anti-inflammatory effects of GTS-21 are mediated by several key intracellular signaling pathways. The activation of α7-nAChR by GTS-21 has been shown to modulate the JAK2-STAT3 and PI3K/Akt pathways, which are crucial for cell survival, neuroprotection, and the regulation of inflammatory responses.[3][6]

Quantitative Data

Receptor Binding and Potency

The following table summarizes the binding affinity (Ki) and potency (EC50) of GTS-21 for various receptors. It is important to note the species-specific differences in potency, with GTS-21 being more potent at rat α7-nAChRs compared to human receptors.

| Receptor Subtype | Species | Parameter | Value | Reference |

| α7 nAChR | Human | Ki | 2000 nM | [2] |

| α7 nAChR | Rat | Ki | 650 nM | [2] |

| α4β2 nAChR | Human | Ki | 20 nM | [2] |

| α4β2 nAChR | Rat | Ki | 19 nM | [2] |

| α7 nAChR | Human | EC50 | 11 µM | [2] |

| α7 nAChR | Rat | EC50 | 5.2 µM | [2] |

| α3β4 nAChR | - | EC50 | 21 µM | [2] |

| α4β2 nAChR | - | IC50 | 17 µM | [2] |

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in both animals and humans, revealing good oral bioavailability and rapid clearance.

| Species | Dosage | Route | Cmax | AUC | T1/2 | Bioavailability | Reference |

| Rat | 1-10 mg/kg | Oral | - | - | - | 23% | [7] |

| Dog | 3 mg/kg | Oral | - | - | - | 27% | [7] |

| Human | 25, 75, 150 mg (tid) | Oral | Dose-related increase | Dose-related increase | - | - | [8] |

Effects on Cytokine Levels

GTS-21 has been shown to modulate the release of pro- and anti-inflammatory cytokines in various models.

| Model | Treatment | Cytokine | Effect | Reference |

| Human Endotoxemia | 150 mg GTS-21 (tid) | TNF-α | Trend towards decrease | [4] |

| Human Endotoxemia | 150 mg GTS-21 (tid) | IL-10 | Trend towards increase | [4] |

| LPS-stimulated BV2 microglia | GTS-21 | TNF-α, IL-1β, IL-6 | Reduced expression | [5] |

| LPS-stimulated BV2 microglia | GTS-21 | TGF-β | Increased expression | [5] |

| LPS-injected mice | GTS-21 | TNF-α, iNOS, COX-2, IL-1β, IL-6 | Reduced expression | [5] |

Experimental Protocols

Preclinical Assessment of Cognitive Enhancement

The NOR task is used to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

-

Habituation: Individually habituate each animal to the testing arena (e.g., a 40x40 cm open field) for a set period (e.g., 5-10 minutes) on consecutive days prior to testing.[9]

-

Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a defined period (e.g., 5 minutes).[10]

-

Inter-Trial Interval (ITI): Return the animal to its home cage for a specific delay period (e.g., 1 hour to 24 hours).[10]

-

Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object for a set duration (e.g., 3-5 minutes).[10]

-

Data Analysis: Calculate a discrimination index to quantify recognition memory. A higher index indicates better memory.

The MWM is a widely used task to assess spatial learning and memory, which are hippocampus-dependent functions.

Protocol:

-

Apparatus: A large circular pool (e.g., 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.[11][12]

-

Acquisition Training: For several consecutive days, conduct multiple trials per day. In each trial, the rodent is placed in the water at different starting locations and must find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).[12][13]

-

Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[14]

-

Data Analysis: Key measures include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in disorders like schizophrenia.

Protocol:

-

Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.[15][16]

-

Acclimation: Place the animal in the chamber and allow it to acclimate for a short period (e.g., 5 minutes) with background white noise.[16]

-

Stimuli Presentation: Present a series of trials in a pseudo-random order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).

-

Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB) presented shortly before the startling pulse.[16]

-

No-stimulus trials: Background noise only.

-

-

Data Analysis: Calculate the percentage of PPI: 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) * 100].[17]

Clinical Trial Protocol for Cognitive Assessment

Clinical trials investigating the effects of GTS-21 on cognitive function typically follow a randomized, double-blind, placebo-controlled design.

Protocol Outline:

-

Participant Recruitment: Recruit healthy volunteers or patients with specific cognitive impairments (e.g., mild to moderate Alzheimer's disease).[18][19]

-

Screening and Baseline: Screen participants based on predefined inclusion and exclusion criteria. Conduct baseline assessments of cognitive function using standardized neuropsychological tests (e.g., CogState, CDR Battery).[8][20]

-

Randomization and Blinding: Randomly assign participants to receive either GTS-21 at various doses (e.g., 25 mg, 75 mg, 150 mg) or a placebo in a double-blind manner.[8]

-

Treatment Period: Administer the assigned treatment for a specified duration (e.g., 5 days to several weeks).[8][18]

-

Cognitive Assessments: Repeat cognitive assessments at predefined intervals during and after the treatment period to evaluate changes in cognitive domains such as attention, working memory, and episodic memory.[8]

-

Safety Monitoring: Monitor participants for any adverse events throughout the study.[19]

-

Data Analysis: After the study is completed and unblinded, statistically analyze the data to compare the cognitive outcomes between the GTS-21 and placebo groups.

Safety and Tolerability

In Phase I clinical trials with healthy male volunteers, GTS-21 was found to be well-tolerated at doses up to 450 mg/day (150 mg three times daily).[8][19] The most commonly reported adverse event was headache.[19] No serious adverse events were reported at these dosages.[8]

Conclusion

GTS-21 dihydrochloride remains a compound of significant interest for cognitive enhancement research due to its selective action on α7-nAChRs and its favorable safety profile in early clinical studies. Its dual pro-cognitive and anti-inflammatory properties suggest a broad therapeutic potential for a range of CNS disorders. This guide provides a consolidated resource of quantitative data and experimental methodologies to aid researchers in designing and interpreting future studies with this promising compound. Further investigation is warranted to fully elucidate its therapeutic efficacy in larger patient populations.

References

- 1. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson’s Disease Mouse Models [mdpi.com]

- 4. Effect of the a7nAChR agonist GTS-21 on inflammation during human endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTS-21 inhibits pro-inflammatory cytokine release independent of the Toll-like receptor stimulated via a transcriptional mechanism involving JAK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Object Recognition [protocols.io]

- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

- 13. behaviorcloud.com [behaviorcloud.com]

- 14. Morris water navigation task - Wikipedia [en.wikipedia.org]

- 15. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

- 17. protocols.io [protocols.io]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of GTS-21 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GTS-21 dihydrochloride (B599025), a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has emerged as a promising therapeutic agent with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanisms underlying the anti-inflammatory effects of GTS-21. It details the key signaling pathways modulated by GTS-21, presents quantitative data from pivotal preclinical studies, and outlines the experimental protocols used to elucidate its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of targeting the cholinergic anti-inflammatory pathway.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of acute and chronic diseases. The cholinergic anti-inflammatory pathway, a neural circuit that inhibits inflammation, has been identified as a key endogenous regulatory mechanism.[1] A central component of this pathway is the α7 nicotinic acetylcholine receptor (α7 nAChR), which is expressed on various immune cells, including macrophages and microglia.[1] Activation of the α7 nAChR can attenuate the production of pro-inflammatory cytokines, making it an attractive target for therapeutic intervention.[1][2]

GTS-21 dihydrochloride (also known as DMXB-A) is a selective agonist for the α7 nAChR that has demonstrated significant anti-inflammatory and cognitive-enhancing activities in preclinical models.[3] Its ability to modulate inflammatory responses has been observed in various contexts, including endotoxemia, sepsis, and neuroinflammation.[1][4][5] This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory properties of GTS-21.

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of GTS-21 are primarily mediated through its interaction with the α7 nAChR, leading to the modulation of several downstream intracellular signaling cascades.[6] The binding of GTS-21 to the α7 nAChR on immune cells, such as microglia and macrophages, initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators and enhances anti-inflammatory responses.[2][7]

Inhibition of Pro-inflammatory Pathways

GTS-21 has been shown to inhibit the activation of key pro-inflammatory signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and the Nuclear Factor-kappa B (NF-κB) pathways.[2][6][7]

-

PI3K/Akt Pathway: In inflammatory conditions, the PI3K/Akt pathway is often activated, leading to the promotion of cell survival and pro-inflammatory gene expression. GTS-21 has been demonstrated to inhibit the phosphorylation of Akt, thereby downregulating this pathway.[2][8]

-

NF-κB Pathway: NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7] GTS-21 suppresses the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This leads to the retention of NF-κB in the cytoplasm and a reduction in the transcription of its target genes.[2][7]

Activation of Anti-inflammatory and Cytoprotective Pathways

In addition to inhibiting pro-inflammatory signaling, GTS-21 also activates pathways that promote anti-inflammatory and cytoprotective responses.

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial signaling cascade involved in immune responses.[9] GTS-21 has been shown to modulate this pathway, contributing to its anti-inflammatory effects.[9][10][11] Specifically, activation of the α7 nAChR by GTS-21 can lead to the activation of JAK2, which in turn phosphorylates and activates STAT3. Activated STAT3 can then promote the transcription of anti-inflammatory genes.[10]

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a key cellular energy sensor with anti-inflammatory properties. GTS-21 has been found to upregulate the phosphorylation and activation of AMPK, which can contribute to the suppression of inflammatory responses.[2][6]

-

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). GTS-21 has been shown to upregulate the Nrf2/HO-1 signaling pathway, which plays a role in mitigating oxidative stress and inflammation.[2][8]

-

CREB and PPARγ Signaling: GTS-21 has also been found to upregulate the signaling of cAMP response element-binding protein (CREB) and Peroxisome proliferator-activated receptor-gamma (PPARγ), both of which have known anti-inflammatory functions.[2][6]

It is important to note that while the majority of GTS-21's anti-inflammatory effects are mediated through the α7 nAChR, some studies suggest the existence of α7 nAChR-independent mechanisms, particularly at higher concentrations.[12][13]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of GTS-21 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its effects on cytokine production and other inflammatory markers.

Table 1: In Vitro Effects of GTS-21 on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia

| Cell Type | Inflammatory Stimulus | GTS-21 Concentration | Measured Cytokine/Marker | % Inhibition / Change | Reference |

| BV2 microglial cells | LPS (100 ng/mL) | 1, 5, 10 µM | Nitric Oxide (NO) | Dose-dependent decrease | [2] |

| BV2 microglial cells | LPS (100 ng/mL) | 1, 5, 10 µM | TNF-α | Dose-dependent decrease | [2] |

| BV2 microglial cells | LPS (100 ng/mL) | 1, 5, 10 µM | IL-1β | Dose-dependent decrease | [2] |

| BV2 microglial cells | LPS (100 ng/mL) | 1, 5, 10 µM | IL-6 | Dose-dependent decrease | [2] |

| Primary microglia | LPS (10 ng/mL) | 1, 5, 10 µM | TNF-α | Dose-dependent decrease | [2] |

| Primary microglia | LPS (10 ng/mL) | 1, 5, 10 µM | IL-1β | Dose-dependent decrease | [2] |

| Primary microglia | LPS (10 ng/mL) | 1, 5, 10 µM | IL-6 | Dose-dependent decrease | [2] |

| RAW 264.7 cells | LPS | Not specified | IL-1β, IL-6, TNF-α | Decreased production | [7] |

Table 2: In Vitro Effects of GTS-21 on Anti-inflammatory Cytokine Production in LPS-Stimulated Microglia

| Cell Type | Inflammatory Stimulus | GTS-21 Concentration | Measured Cytokine | % Increase / Change | Reference |

| BV2 microglial cells | LPS (100 ng/mL) | 1, 5, 10 µM | TGF-β | Dose-dependent increase | [2] |

| Primary microglia | LPS (10 ng/mL) | 1, 5, 10 µM | TGF-β | Dose-dependent increase | [2] |

| Human whole blood | Various TLR agonists | Not specified | IL-10 | Significantly stimulated | [1] |

Table 3: In Vivo Effects of GTS-21 in Animal Models of Inflammation

| Animal Model | Inflammatory Challenge | GTS-21 Dosage | Measured Outcome | Result | Reference |

| Mice | LPS-induced systemic inflammation | Not specified | Microglial activation, pro-inflammatory markers in the brain | Reduced | [2] |

| Mice | MPTP-induced Parkinson's disease | Not specified | Microglial activation, pro-inflammatory gene expression | Inhibited | [2] |

| Mice | Endotoxemia | 4 mg/kg | Serum TNF levels | Significantly inhibited | [4] |

| Mice | Cecal ligation and puncture (CLP) - severe sepsis | 4 mg/kg | Serum HMGB1 levels | Significantly inhibited | [4] |

| Mice | Endotoxemia | 4 mg/kg | Survival | Improved | [4] |

| Mice | Cecal ligation and puncture (CLP) - severe sepsis | 4 mg/kg | Survival | Improved | [4] |

| Human Volunteers | Endotoxemia (LPS injection) | 150 mg tid | Circulating TNFα levels | Trend towards a decrease | [14] |

| Human Volunteers | Endotoxemia (LPS injection) | 150 mg tid | Circulating IL-10 levels | Trend towards an increase | [14] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the studies cited in this guide.

In Vitro Studies

-

Cell Lines: Murine microglial cell lines such as BV-2 and RAW 264.7 are commonly used.[2][7]

-

Primary Microglia Culture: Primary microglial cells are isolated from the cerebral cortices of neonatal rodents (e.g., rats or mice).[2]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

GTS-21 and LPS Treatment: Cells are pre-treated with this compound for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2] The concentrations of GTS-21 and LPS can vary depending on the cell type and the specific experiment.[2][15]

-

Nitric Oxide (NO) Assay: The production of NO, an inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[2]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., TGF-β, IL-10) in the cell culture supernatant are quantified using commercially available ELISA kits.[2][7]

Western blotting is used to determine the expression and phosphorylation status of key proteins in the signaling pathways.

-

Cell Lysis: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-NF-κB p65, IκBα, iNOS, COX-2, etc.). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

RT-PCR is employed to measure the mRNA expression levels of inflammatory genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and complementary DNA (cDNA) is synthesized using a reverse transcription kit.

-

Quantitative PCR: The relative expression of target genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2, TGF-β) is quantified using a real-time PCR system with specific primers. The expression levels are typically normalized to a housekeeping gene such as GAPDH.[2]

-

Transfection: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treatment and Lysis: The transfected cells are treated with GTS-21 and/or LPS, and then lysed.

-

Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.[2]

In Vivo Studies

-

LPS-Induced Endotoxemia/Systemic Inflammation: Mice or rats are administered a systemic injection of LPS (intraperitoneally or intravenously) to induce a systemic inflammatory response.[2][4]

-

Cecal Ligation and Puncture (CLP)-Induced Sepsis: This is a more clinically relevant model of sepsis where the cecum is ligated and punctured to induce polymicrobial peritonitis.[4]

-

MPTP-Induced Parkinson's Disease Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice to induce neuroinflammation and dopaminergic neuron loss, mimicking aspects of Parkinson's disease.[2]

GTS-21 is typically administered to the animals via intraperitoneal (i.p.) or oral routes at various doses and time points relative to the inflammatory challenge.[4]

-

Cytokine Measurement: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, HMGB1) using ELISA.[4]

-

Immunohistochemistry: Brain tissues are collected and processed for immunohistochemical staining to assess microglial activation (e.g., using Iba1 antibody) and the expression of inflammatory markers.[2]

-

Behavioral Tests: In neuroinflammation models, behavioral tests (e.g., rotarod test, pole test) are used to assess motor function.[2]

-

Survival Studies: In severe inflammation models like sepsis, the survival rate of the animals is monitored over time.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by GTS-21 and a typical experimental workflow for its in vitro evaluation.

Caption: GTS-21 Signaling Pathway.

Caption: In Vitro Experimental Workflow.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory therapeutics that target the cholinergic anti-inflammatory pathway. Its selective agonism of the α7 nAChR and subsequent modulation of a complex network of intracellular signaling pathways underscore its potential for treating a variety of inflammatory conditions. The quantitative data from both in vitro and in vivo studies provide compelling evidence of its efficacy in reducing pro-inflammatory mediators and promoting anti-inflammatory responses. The detailed experimental protocols outlined in this guide offer a framework for further investigation into the therapeutic applications of GTS-21 and other α7 nAChR agonists. As our understanding of the intricate interplay between the nervous and immune systems continues to grow, compounds like GTS-21 will undoubtedly play a crucial role in the development of novel and targeted anti-inflammatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. library.opentrons.com [library.opentrons.com]

- 3. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blossombio.com [blossombio.com]

- 5. protocols.io [protocols.io]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. benchchem.com [benchchem.com]

- 9. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. bowdish.ca [bowdish.ca]

- 13. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Neuroprotective Potential of GTS-21 Dihydrochloride: A Technical Guide for Researchers

An In-Depth Examination of a Selective α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist for Neurodegenerative and Neuroinflammatory Disorders

Introduction

GTS-21 dihydrochloride, also known as DMXB-A, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has garnered significant interest for its neuroprotective properties.[1] Emerging research has highlighted its potential therapeutic utility in a range of neurological disorders characterized by neuroinflammation, oxidative stress, and neuronal cell death, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[2][3][4][5] This technical guide provides a comprehensive overview of the neuroprotective effects of GTS-21, detailing its mechanism of action, associated signaling pathways, quantitative in vitro and in vivo data, and detailed experimental protocols to facilitate further research and drug development in this promising area.

Mechanism of Action: Targeting the Cholinergic Anti-Inflammatory Pathway

The primary mechanism underlying the neuroprotective effects of GTS-21 is its activation of the α7 nAChR, a key component of the "cholinergic anti-inflammatory pathway."[6] This pathway is a physiological mechanism in which the nervous system modulates immune responses. By binding to α7 nAChRs expressed on various cell types in the central nervous system, including microglia and neurons, GTS-21 initiates a cascade of intracellular signaling events that collectively suppress neuroinflammation, reduce oxidative stress, and promote neuronal survival.[2][4][5][7] The anti-inflammatory effects of GTS-21 are mediated through the inhibition of pro-inflammatory signaling pathways and the upregulation of anti-inflammatory molecules.[2][4][5][7][8]

Signaling Pathways Modulated by GTS-21

The neuroprotective effects of GTS-21 are orchestrated through the modulation of multiple interconnected signaling pathways. Activation of the α7 nAChR by GTS-21 leads to the inhibition of pro-inflammatory cascades and the promotion of pro-survival and antioxidant responses.

Anti-Inflammatory Signaling

GTS-21 has been shown to suppress neuroinflammation by inhibiting the PI3K/Akt and NF-κB signaling pathways.[2][4][5][7][8] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[2][4] By inhibiting the activation and nuclear translocation of NF-κB, GTS-21 effectively dampens the inflammatory response in microglia.[2][4] Concurrently, GTS-21 upregulates the JAK2-STAT3 pathway, which can have both pro- and anti-inflammatory roles depending on the context, but in the case of α7nAChR activation, it contributes to the resolution of inflammation.[9][10]

Figure 1: Anti-inflammatory signaling pathway of GTS-21.

Antioxidant and Pro-survival Signaling

GTS-21 also exerts potent antioxidant effects by upregulating key protective signaling pathways. It activates AMP-activated protein kinase (AMPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][4][5][7][8] Nrf2 is a master regulator of the antioxidant response, promoting the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase.[2] Furthermore, GTS-21 enhances the cAMP response element-binding protein (CREB) and Peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways, which are involved in promoting neuronal survival and reducing oxidative stress.[2][4][5][7][8]

References

- 1. youtube.com [youtube.com]

- 2. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

GTS-21 Dihydrochloride in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GTS-21 dihydrochloride (B599025), also known as DMXBA, is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has garnered significant interest in the field of Alzheimer's disease (AD) research. Its multifaceted mechanism of action, encompassing pro-cognitive, anti-inflammatory, and neuroprotective effects, positions it as a promising therapeutic candidate. This technical guide provides an in-depth overview of the core scientific and clinical research on GTS-21, with a focus on its pharmacological properties, preclinical evidence, and clinical evaluation. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this area.

Introduction: The Rationale for Targeting α7 nAChR in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The cholinergic hypothesis of AD has long suggested that a deficit in the neurotransmitter acetylcholine contributes to the cognitive symptoms of the disease. While acetylcholinesterase inhibitors have been a mainstay of treatment, their efficacy is limited.

The α7 nAChR has emerged as a particularly compelling target for AD therapeutics. These receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[1] Beyond their role in synaptic transmission, α7 nAChRs are implicated in modulating neuroinflammation and neuronal survival. Their activation has been shown to be neuroprotective against Aβ-induced toxicity and to reduce the production of pro-inflammatory cytokines. GTS-21, as a selective agonist for this receptor, offers a targeted approach to potentially modify the course of AD.

Pharmacology of GTS-21 Dihydrochloride

GTS-21 is a synthetic derivative of the natural product anabaseine. It acts as a partial agonist at the α7 nAChR. Its pharmacological profile is characterized by its binding affinity for nicotinic receptor subtypes and its functional activity.

Receptor Binding and Functional Activity

GTS-21 exhibits selectivity for the α7 nAChR. It also has a notable affinity for the α4β2 nAChR, where it acts as an antagonist. This dual activity may contribute to its overall pharmacological effect. Furthermore, it has been shown to be an antagonist at the 5-HT3A receptor.

Table 1: Receptor Binding Affinities and Functional Activity of GTS-21

| Receptor Subtype | Parameter | Value | Species | Reference |

| α7 nAChR | Agonist | - | Rat, Human | [2] |

| α4β2 nAChR | Ki | 20 nM | Human | |

| 5-HT3A Receptor | IC50 | 3.1 μM | - |

Note: A lower Ki value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetics

The pharmacokinetic profile of GTS-21 has been investigated in both preclinical and clinical studies. It is rapidly absorbed after oral administration and readily crosses the blood-brain barrier.

Table 2: Pharmacokinetic Parameters of GTS-21 in Rats (Oral Administration)

| Parameter | Value | Unit | Reference |

| Cmax | 1010 ± 212 | ng/mL | [3] |

| Tmax | 10 | min | |

| Elimination Half-life | 1.74 | h | [3] |

| AUC0-∞ | 1440 ± 358 | ng·h/mL | [3] |

| Absolute Bioavailability | 23 | % | [3] |

In humans, GTS-21 and its active metabolite, 4-OH-GTS-21, show a dose-related increase in plasma concentrations.[4]

Preclinical Evidence in Alzheimer's Disease Models

Extensive preclinical research has demonstrated the potential of GTS-21 to address key pathological features of AD, including cognitive deficits, neuroinflammation, and Aβ pathology.

Cognitive Enhancement

In aged rats, chronic administration of GTS-21 (1 mg/kg, i.p.) was shown to be as effective as nicotine (B1678760) in improving performance in various learning and memory tasks, including the one-way active avoidance, Lashley III maze, and 17-arm radial maze.[5] These findings suggest that GTS-21 can ameliorate age-associated cognitive decline.

Anti-Inflammatory Effects

Neuroinflammation is a critical component of AD pathogenesis. GTS-21 has demonstrated potent anti-inflammatory properties in various models. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, GTS-21 inhibited the production of pro-inflammatory mediators. This effect is mediated, at least in part, through the activation of α7 nAChRs on microglia.

Effects on Amyloid-β Pathology

GTS-21 has been shown to impact Aβ pathology through multiple mechanisms. In vitro studies have demonstrated that GTS-21 promotes the phagocytosis of Aβ by microglia.[6] Furthermore, it has been reported to suppress the activity of γ-secretase, an enzyme involved in the production of Aβ.[6] In a transgenic mouse model of AD, administration of GTS-21 attenuated the brain Aβ burden and improved memory dysfunction.[6]

Clinical Studies of GTS-21

GTS-21 has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Studies in Healthy Volunteers

In a study with healthy male volunteers, GTS-21 was well-tolerated at doses up to 450 mg/day (150 mg three times daily).[4] The most common adverse event was headache. Importantly, this study showed that GTS-21 led to statistically significant enhancements in attention, working memory, and episodic secondary memory compared to placebo.[4] A dose-dependent effect on cognitive enhancement was observed, with maximal effects seen at doses between 75 and 150 mg three times a day.[4]

Table 3: Summary of a Phase I Clinical Trial of GTS-21 in Healthy Male Volunteers

| Study Design | Population | Doses | Key Findings | Reference |

| Randomized, double-blind, placebo-controlled | 18 healthy male volunteers | 25, 75, and 150 mg (three times daily) | Well-tolerated up to 450 mg/day. Statistically significant improvement in attention, working memory, and episodic secondary memory. | [4] |

Studies in Alzheimer's Disease Patients

A Phase II, randomized, double-blind, placebo-controlled study was initiated to evaluate the safety and tolerability of GTS-21 administered daily for 28 days to individuals with probable Alzheimer's disease.[7] While the detailed results of this and other trials in AD patients are not fully published in the public domain, the progression to Phase II indicates a favorable safety profile from earlier studies.

Human Endotoxemia Model

To investigate the anti-inflammatory effects of GTS-21 in humans, a study was conducted using the human endotoxemia model, where healthy volunteers are administered a low dose of LPS to induce a systemic inflammatory response.[8][9] In this model, pre-treatment with GTS-21 (150 mg three times daily) showed a trend towards decreasing TNF-α levels and increasing the anti-inflammatory cytokine IL-10, suggesting a shift towards a more anti-inflammatory state.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

GTS-21 exerts its effects through the activation of the α7 nAChR, which in turn modulates several downstream signaling pathways.

Caption: Simplified signaling pathway of GTS-21.

Experimental Workflow: In Vitro Microglial Phagocytosis Assay

A key preclinical validation of GTS-21's therapeutic potential involves assessing its ability to enhance the clearance of amyloid-beta by microglia.

Caption: Workflow for assessing Aβ phagocytosis by microglia.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay in BV2 Microglial Cells

-

Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

Analysis: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. Cell lysates can be used to analyze the expression of inflammatory mediators by Western blot or RT-PCR.[10]

Rodent Model of Cognitive Impairment

-

Animal Model: Aged (e.g., 20-24 months old) Sprague-Dawley rats are commonly used to model age-associated cognitive decline.[5][11]

-

Drug Administration: GTS-21 (e.g., 1 mg/kg) or vehicle is administered intraperitoneally (i.p.) daily, typically 15-30 minutes before behavioral testing.[5]

-

Behavioral Testing: A battery of cognitive tests is employed to assess learning and memory. These can include:

-

Morris Water Maze: To assess spatial learning and memory.

-

Radial Arm Maze: To evaluate working and reference memory.[5]

-

Novel Object Recognition Test: To assess recognition memory.

-

-

Data Analysis: Performance metrics such as escape latency (Morris water maze), number of errors (radial arm maze), and discrimination index (novel object recognition) are statistically analyzed to compare the GTS-21 treated group with the control group.

Amyloid-β Phagocytosis Assay

-

Microglia Culture: Primary microglia are isolated from neonatal rat or mouse pups, or a microglial cell line (e.g., BV2) is used.

-

Amyloid-β Preparation: Fluorescently labeled Aβ42 peptides (e.g., HiLyte Fluor 488-labeled) are prepared as oligomers or fibrils.

-

Assay Procedure: Microglia are plated in a multi-well plate and treated with GTS-21 or vehicle. Fluorescently labeled Aβ is then added to the wells.

-

Quantification: After incubation, the amount of Aβ phagocytosed by the microglia is quantified. This can be done by:

γ-Secretase Activity Assay

-

Principle: This assay measures the cleavage of a specific substrate by γ-secretase, leading to the release of a detectable signal (e.g., fluorescence or luminescence).

-

Cell-Based Assay: A cell line (e.g., U2OS) stably expressing a fluorescently tagged amyloid precursor protein (APP) C-terminal fragment (C99), which is a substrate for γ-secretase, is used.[14]

-

Procedure: The cells are incubated with test compounds, such as GTS-21, for a defined period. Inhibition of γ-secretase activity results in the accumulation of the uncleaved fluorescent substrate within the cells.

-

Detection: The cellular fluorescence is quantified using high-content imaging or a fluorescence plate reader.[14][15]

Conclusion and Future Directions

This compound represents a promising, multi-target therapeutic approach for Alzheimer's disease. Its ability to enhance cognitive function, reduce neuroinflammation, and potentially modify amyloid-beta pathology through the selective activation of the α7 nAChR underscores its therapeutic potential. The favorable safety profile observed in early clinical trials is encouraging.

Future research should focus on larger, long-term clinical trials in Alzheimer's disease patients to definitively establish the efficacy of GTS-21. Further elucidation of the downstream signaling pathways and the interplay between its various mechanisms of action will provide a more complete understanding of its therapeutic effects. The development of biomarkers to identify patient populations most likely to respond to GTS-21 treatment will also be crucial for its successful clinical translation. The comprehensive data and protocols presented in this guide are intended to support and accelerate these ongoing research efforts.

References

- 1. Protocol for in vitro phagocytosis assay for primary mouse microglia and human embryonic stem cell-derived microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Effect of the a7nAChR agonist GTS-21 on inflammation during human endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alpha 7 nicotinic acetylcholine receptor agonist GTS-21 mitigates isoflurane-induced cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for in vitro phagocytosis assay for primary mouse microglia and human embryonic stem cell-derived microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bit.bio [bit.bio]

- 14. innoprot.com [innoprot.com]

- 15. resources.rndsystems.com [resources.rndsystems.com]

GTS-21 Dihydrochloride and the Cholinergic Anti-inflammatory Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, yet its dysregulation underlies a vast array of chronic and acute diseases. The Cholinergic Anti-inflammatory Pathway (CAP) represents an endogenous neuro-immune axis that controls inflammation. This pathway is primarily mediated by the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a ligand-gated ion channel expressed on immune cells.[1] Activation of α7nAChR by its endogenous ligand, acetylcholine, or by exogenous agonists, suppresses the production of pro-inflammatory cytokines. GTS-21 (also known as DMXB-A), a selective partial agonist for the α7nAChR, has emerged as a significant investigational compound for leveraging this pathway for therapeutic benefit.[2][3] This document provides an in-depth technical overview of the CAP, the pharmacological profile of GTS-21, its mechanism of action, preclinical efficacy data, and key experimental protocols for its evaluation.

The Cholinergic Anti-inflammatory Pathway (CAP)

The CAP is a physiological mechanism that links the nervous system to the immune system, functioning as a natural brake on inflammation.[4]

-

The Inflammatory Reflex Arc: The pathway operates as a reflex. The afferent (sensory) arc involves the vagus nerve detecting peripheral inflammation via cytokines, which signals the brain. The efferent (motor) arc involves signals traveling down the vagus nerve to the spleen and other organs.[1][4]

-

Neurotransmitter Release: In the spleen, the vagus nerve triggers the release of norepinephrine (B1679862) from the splenic nerve. This neurotransmitter prompts a specific subset of T cells to release acetylcholine (ACh).

-

Immune Cell Modulation: ACh then binds to α7nAChR expressed on the surface of macrophages and other cytokine-producing cells.[5]

-

Intracellular Signaling and Anti-inflammatory Effect: This binding event initiates an intracellular signaling cascade, most notably involving the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6][7][8] The ultimate effect is the inhibition of the synthesis and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[8][9]

Profile of GTS-21 Dihydrochloride

GTS-21, or 3-(2,4-dimethoxybenzylidene) anabaseine (B15009) dihydrochloride, is a synthetic derivative of anabaseine, a natural toxin. It has been extensively studied as a selective partial agonist of the α7nAChR.[2] While initially investigated for cognitive disorders like Alzheimer's disease and schizophrenia, its potent anti-inflammatory properties have made it a lead compound for studying the CAP.[2][3]

Pharmacological Data

GTS-21 exhibits selectivity for the α7nAChR subtype. However, its potency and efficacy show notable species-dependent differences, being more effective on rat receptors than human ones.[10] This is an important consideration for translating preclinical findings. Some studies also suggest that GTS-21 may have anti-inflammatory effects that are independent of the α7nAChR, adding a layer of complexity to its mechanism.[9]

| Parameter | Species | Value / Observation | Reference(s) |

| Receptor Target | Human, Rat | Selective partial agonist of α7 nAChR | [9][11] |

| Receptor Potency | Rat vs. Human | More potent and efficacious for rat α7nAChR | [10][12] |

| Pharmacokinetics | Rat | Absolute Bioavailability: ~23% | [13] |

| Dog | Absolute Bioavailability: ~27% | [13] | |

| Human | Well-tolerated up to 450 mg/day (150 mg, TID) | [4][14] | |

| Metabolism | Rat, Human | Extensive first-pass metabolism (O-demethylation) | [13] |

| Key Metabolite | Human | 4-OH-GTS-21 | [14] |

Mechanism of Action

GTS-21 exerts its anti-inflammatory effects by binding to and activating α7nAChRs on immune cells, which triggers downstream signaling that suppresses pro-inflammatory gene expression.

-

α7nAChR Activation: GTS-21 mimics acetylcholine, binding to the orthosteric site on the homopentameric α7nAChR.[5][15] This causes a conformational change, opening the ion channel which is highly permeable to Calcium (Ca²+).[16]

-

JAK2-STAT3 Pathway Activation: The influx of Ca²+ and/or a direct interaction with the receptor's intracellular domain leads to the phosphorylation and activation of JAK2.[11][17] Activated JAK2 then phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor that can upregulate anti-inflammatory genes and suppress pro-inflammatory gene expression.[6][17][18]

-

NF-κB Pathway Inhibition: A primary mechanism for inflammation is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activation of the α7nAChR by GTS-21 has been shown to inhibit the NF-κB signaling pathway, preventing its translocation to the nucleus and thereby reducing the transcription of genes for TNF-α, IL-6, and other inflammatory mediators.[19]

-

Other Modulated Pathways: Research also indicates that GTS-21 can upregulate other protective pathways, including the Nrf2/HO-1 antioxidant response.[19][20]

References

- 1. Targeting the cholinergic anti-inflammatory pathway: an innovative strategy for treating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the cholinergic anti-inflammatory pathway by GTS-21 attenuates cisplatin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTS-21 - Wikipedia [en.wikipedia.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 6. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors | PLOS One [journals.plos.org]

- 10. The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GTS-21 inhibits pro-inflammatory cytokine release independent of the Toll-like receptor stimulated via a transcriptional mechanism involving JAK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

GTS-21 Dihydrochloride for Schizophrenia Research: A Technical Guide

Introduction

Schizophrenia is a severe psychiatric disorder characterized by a constellation of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (avolition, anhedonia), and significant cognitive impairment. While current antipsychotic medications primarily target the dopaminergic system and are effective for positive symptoms, the cognitive deficits associated with schizophrenia remain a major unmet therapeutic need.[1] These cognitive impairments in domains such as attention, working memory, and executive function are strong predictors of functional outcomes.[2]

Growing evidence implicates the cholinergic system, specifically the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), in the pathophysiology of schizophrenia.[2][3][4] Post-mortem studies have revealed a decreased expression of α7 nAChRs in the brains of individuals with schizophrenia.[3] This has led to the hypothesis that targeting this receptor could offer a novel therapeutic strategy for treating the cognitive deficits of the disorder.[4][5] GTS-21 (also known as DMXB-A or 3-(2,4-dimethoxybenzylidene)anabaseine) is a selective partial agonist for the α7 nAChR that has been investigated for its potential to ameliorate these cognitive symptoms.[4][6] This guide provides an in-depth technical overview of GTS-21 for researchers, scientists, and drug development professionals.

Core Pharmacology of GTS-21 Dihydrochloride (B599025)

Mechanism of Action

GTS-21 is a synthetic derivative of the natural nemertine toxin anabaseine.[6] It acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor.[7] The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits, which is highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[8] This receptor is notable for its high permeability to calcium ions (Ca²⁺), comparable to that of the NMDA receptor.[9][10]

Upon binding, GTS-21 stabilizes the open conformation of the α7 nAChR channel, leading to an influx of cations, primarily Ca²⁺. This influx triggers a cascade of downstream intracellular signaling events that are believed to mediate its neuroprotective, anti-inflammatory, and pro-cognitive effects.[10][11] Its selectivity for the α7 subunit over other nicotinic receptor subunits, such as α2, α3, and α4, minimizes off-target effects.[7]

Pharmacokinetics and Metabolism

GTS-21 is characterized by rapid oral absorption and the ability to readily cross the blood-brain barrier.[12] However, it undergoes extensive first-pass metabolism, which limits its oral bioavailability.[12]

-

Absorption & Distribution : After oral administration in rats, peak plasma concentrations are observed within 10 minutes. The brain-to-plasma concentration ratio is approximately 2.6, indicating efficient penetration into the central nervous system.[12]

-

Metabolism : The primary metabolic pathway is O-demethylation of the methoxy (B1213986) groups on the benzylidene ring, a process primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP2E1.[13] The resulting hydroxy metabolites are then conjugated, typically via glucuronidation, for excretion. The major metabolite is 4-OH-GTS-21.[14]

-

Excretion : The majority of an orally administered dose is excreted in the feces via biliary secretion, with a smaller fraction eliminated in the urine. Less than 1% of the parent compound is excreted unchanged in the urine, highlighting the extensive metabolic clearance.[12][13]

| Parameter | Value (Rat Model) | Value (Human) | Reference(s) |

| Oral Bioavailability | ~19-23% | Not explicitly stated, but extensive first-pass metabolism is noted. | [12] |

| Time to Peak Plasma Conc. (Tmax) | 10 minutes (oral) | Dose-dependent | [12][14] |

| Elimination Half-life (t½) | 1.74 - 3.71 hours | Variable, decreases with continued dosing. | [12][14] |

| Brain-Plasma Ratio | ~2.61 | Not applicable | [12] |

| Primary Metabolic Enzymes | Not specified | CYP1A2, CYP2E1 (with some CYP3A contribution) | |

| Primary Metabolites | 4-OH-GTS-21, 2-OH-GTS-21 (and their glucuronides) | 4-OH-GTS-21 | [14] |